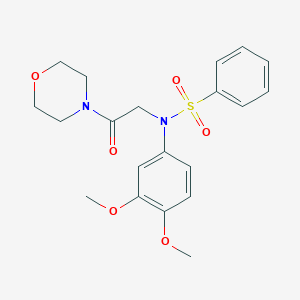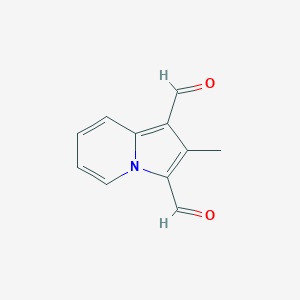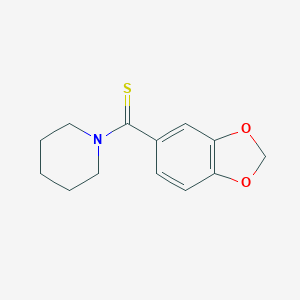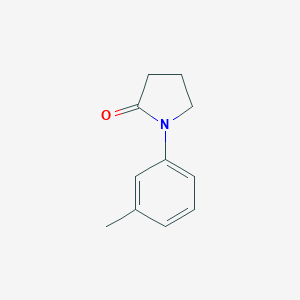
1-(3-メチルフェニル)ピロリジン-2-オン
説明
“1-(3-Methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(3-Methylphenyl)pyrrolidin-2-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “1-(3-Methylphenyl)pyrrolidin-2-one” is C11H13NO . The structure includes a pyrrolidine ring attached to a 3-methylphenyl group .Chemical Reactions Analysis
The pyrrolidine ring in “1-(3-Methylphenyl)pyrrolidin-2-one” can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Methylphenyl)pyrrolidin-2-one” is 217.31 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 245 .科学的研究の応用
創薬と医薬品化学
「1-(3-メチルフェニル)ピロリジン-2-オン」のようなピロリジノンは、その生物活性により、創薬において広く用いられています。それらは、潜在的な治療効果を持つ新規化合物を開発するための足場として役立ちます。 特にピロリジン環は、ファーマコフォア空間を効率的に探索し、立体化学に寄与し、三次元的なカバレッジを高める能力のために好まれています .
生物活性調節
ピロリジノンの立体的な要因は、生物活性を大きく左右することがあります。 ピロリジン環上の置換基の空間的配向は、薬物候補の異なる生物学的プロファイルを招き、エナンチオ選択的なタンパク質への結合様式に影響を与える可能性があります .
抗菌剤
ピロリジン-2-オン構造を持つ化合物は、有望な抗菌活性を示しています。 それらは、新しい抗菌剤の開発における重要な構成要素である、様々なアルカロイドと珍しいβ-アミノ酸の合成に利用されてきました .
抗がん研究
ピロリジノン誘導体は抗がん活性を示し、一部の化合物は、ドキソルビシンなどの既知の薬物よりも活性が高いことが示されています。 これは、それらを新しい抗がん剤を合成し、その構造活性相関を研究するための貴重な材料にします .
抗炎症アプリケーション
ピロリジン-2-オンの抗炎症作用は、新しい抗炎症薬の開発に適しています。 それらの多様な生物活性は、炎症関連の病気を治療するための強力な生物活性剤を設計するために不可欠です .
抗うつ剤開発
ピロリジノンは抗うつ作用に関連付けられており、新しい抗うつ療法を作成するための基盤を提供しています。 それらの複素環式ファーマコフォアは、うつ病の治療に役立つ重要な薬理効果を引き起こします .
分析化学
分析化学では、「1-(3-メチルフェニル)ピロリジン-2-オン」は、ガスクロマトグラフィーや質量分析などの方法において、標準または参照化合物として使用でき、複雑な混合物の同定と定量に役立ちます .
エナンチオ選択的合成
ピロリジン環の炭素の立体異性体は、エナンチオ選択的合成において重要です。 ピロリジノン誘導体の異なる立体異性体は、特定の生物活性を達成するために合成することができ、これは製薬業界において不可欠です .
将来の方向性
作用機序
Target of Action
1-(3-Methylphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the target, which can result in various biological effects .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to affect various biological pathways, leading to diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound of pyrrolidin-2-one, have been studied
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by environmental factors.
生化学分析
Cellular Effects
Pyrrolidin-2-ones have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These effects suggest that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . This suggests that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
特性
IUPAC Name |
1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAACMFZWHCPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310736 | |
| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24059-72-1 | |
| Record name | 1-(3-Methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 231482 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC231482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
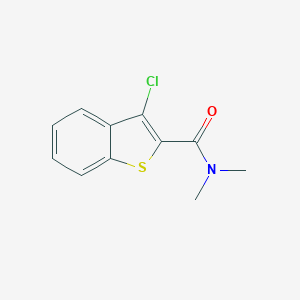
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)

